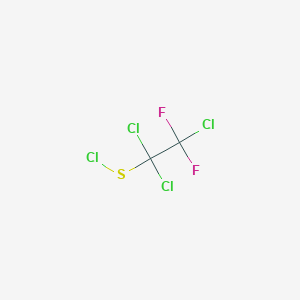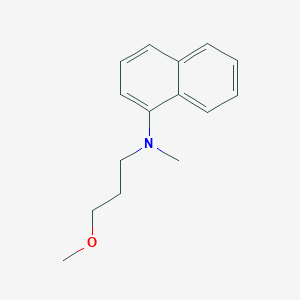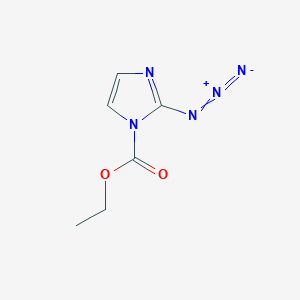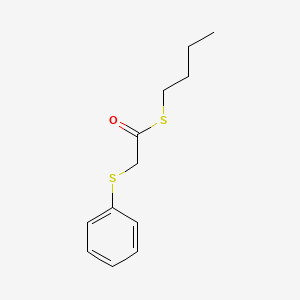
2-Tert-butyltetracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Tert-butyltetracene is a polycyclic aromatic hydrocarbon (PAH) with a tert-butyl group attached to the tetracene backbone. Tetracene itself is a well-known PAH consisting of four linearly fused benzene rings. The addition of the tert-butyl group enhances the compound’s stability and alters its chemical properties, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyltetracene typically involves the alkylation of tetracene. One common method is the Friedel-Crafts alkylation, where tetracene reacts with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert atmosphere and temperatures ranging from 0°C to room temperature to ensure the stability of the reactants and products.
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to enhance the efficiency and yield of the synthesis process. These reactors allow for precise control over reaction conditions, such as temperature and pressure, and can handle large-scale production more effectively than batch reactors.
化学反应分析
Types of Reactions: 2-Tert-butyltetracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of partially hydrogenated derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the aromatic rings of the tetracene backbone.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Partially hydrogenated tetracene derivatives.
Substitution: Nitro- or halogen-substituted tetracene derivatives.
科学研究应用
2-Tert-butyltetracene has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity and stability of PAHs. It is also employed in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including its interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
作用机制
The mechanism by which 2-Tert-butyltetracene exerts its effects is primarily related to its ability to interact with various molecular targets. The tert-butyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The tetracene backbone can participate in π-π stacking interactions with aromatic residues in proteins and nucleic acids, influencing their structure and function.
相似化合物的比较
Tetracene: The parent compound without the tert-butyl group.
Pentacene: A PAH with five linearly fused benzene rings.
Anthracene: A PAH with three linearly fused benzene rings.
Comparison: 2-Tert-butyltetracene is unique due to the presence of the tert-butyl group, which enhances its stability and alters its chemical reactivity compared to its parent compound, tetracene. This modification also affects its electronic properties, making it more suitable for specific applications in organic electronics and materials science.
属性
CAS 编号 |
63187-46-2 |
|---|---|
分子式 |
C22H20 |
分子量 |
284.4 g/mol |
IUPAC 名称 |
2-tert-butyltetracene |
InChI |
InChI=1S/C22H20/c1-22(2,3)21-9-8-17-12-18-10-15-6-4-5-7-16(15)11-19(18)13-20(17)14-21/h4-14H,1-3H3 |
InChI 键 |
UPLQYANNKIWSOL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC2=CC3=CC4=CC=CC=C4C=C3C=C2C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(3-Methoxynaphthalen-2-yl)ethylidene]hydroxylamine](/img/structure/B14515690.png)
![N''-Ethyl-N,N'-bis[(6-methoxy-1,3-benzothiazol-2-yl)]guanidine](/img/structure/B14515691.png)
![2-[(6-Bromo-2-chloropyridin-3-YL)oxy]decanoic acid](/img/structure/B14515695.png)





![2-Hydrazinyl-3H-pyrido[2,3-b][1,4]thiazine](/img/structure/B14515741.png)



silane](/img/structure/B14515770.png)
![4-[Bis(benzylsulfanyl)methyl]benzonitrile](/img/structure/B14515771.png)
